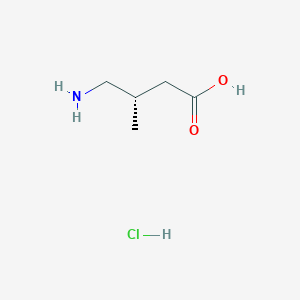
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2044712-62-9 . It has a molecular weight of 195.65 and its IUPAC name is 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO3 . The Inchi Code is 1S/C7H13NO3.ClH/c1-7 (6 (10)11)3-5 (9)4-8 (7)2;/h5,9H,3-4H2,1-2H3, (H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Co-crystal Design and Characterization
Research by Rajam et al. (2018) explores the design of co-crystals involving various carboxylic acids, including 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride. This study focuses on understanding the hydrogen bonding and interaction patterns in co-crystal formation, contributing to the field of crystal engineering and molecular design (Rajam et al., 2018).
Potential Chelating Agent for Metals
Dean et al. (2009) evaluated compounds similar to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride as potential chelating agents for iron and aluminum. This research is significant in understanding the metal/ligand solution chemistry and exploring therapeutic applications in metal chelation therapy (Dean et al., 2009).
Antimicrobial Activity
Shastri and Post (2019) conducted a study on the synthesis and antimicrobial evaluation of novel carboxylic acids, including compounds structurally similar to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride. Their research adds to the understanding of the antimicrobial properties of these compounds (Shastri & Post, 2019).
Catalytic Applications
Liu et al. (2014) explored the use of dimethylamino pyridine hydrochloride derivatives as catalysts in chemical reactions. This research is pertinent in demonstrating the catalytic capabilities of compounds related to 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride (Liu et al., 2014).
Synthesis and Characterization of Complex Compounds
Research by Aiyelabola et al. (2017) on the synthesis and characterization of coordination compounds, including mixed ligand complexes with pyrrolidine-2-carboxylic acid, contributes to the understanding of the chemical behavior and potential applications of these types of compounds (Aiyelabola et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(10)11)3-5(9)4-8(7)2;/h5,9H,3-4H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYODOUCISNAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)





![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)
